molecular formula C10H12BrFO2 B13085008 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol

2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol

Cat. No.: B13085008
M. Wt: 263.10 g/mol
InChI Key: JQMWBXDXVBVXEJ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol is an organic compound with the molecular formula C10H12BrFO2 This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzyl group, which is further connected to a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with propane-1,3-diol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propane-1,3-diol moiety can be oxidized to form carbonyl compounds.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxyl groups in the propane-1,3-diol moiety can form hydrogen bonds, further stabilizing the interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzyl alcohol
  • 2-Bromo-4-fluorobenzyl chloride
  • 2-Bromo-4-fluorobenzylamine

Uniqueness

2-(2-Bromo-4-fluorobenz

Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

2-[(2-bromo-4-fluorophenyl)methyl]propane-1,3-diol

InChI

InChI=1S/C10H12BrFO2/c11-10-4-9(12)2-1-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2

InChI Key

JQMWBXDXVBVXEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC(CO)CO

Origin of Product

United States

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